molecular formula C26H30N2O4S B2873479 Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate CAS No. 899356-11-7

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate

Cat. No.: B2873479
CAS No.: 899356-11-7
M. Wt: 466.6
InChI Key: GXDHZKNYEWTVDN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 4-ethylphenyl sulfonyl group at position 3 and a methyl group at position 4. The piperidine ring at position 4 of the quinoline is esterified with an ethyl group at the 3-carboxylate position.

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-19-9-11-21(12-10-19)33(30,31)24-16-27-23-13-8-18(3)15-22(23)25(24)28-14-6-7-20(17-28)26(29)32-5-2/h8-13,15-16,20H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDHZKNYEWTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically beginning with the formation of the quinoline and piperidine moieties. The compound has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Research indicates that derivatives containing quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it may act as an inhibitor of cholinesterases, which are important in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities can provide insights into the potency of the compound.
  • Pharmacokinetics :
    • Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies suggest that modifications to the piperidine structure can enhance oral bioavailability and reduce metabolic clearance, making the compound more effective in vivo .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Anticancer ActivityInhibition of PI3K-AKT Pathway
Enzyme InhibitionCholinesterases
PharmacokineticsOral bioavailability

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a similar quinoline-based compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the potential for this class of compounds in developing targeted cancer therapies .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethyl piperidine carboxylate derivatives, focusing on substituent effects, synthetic routes, and analytical data.

Structural and Functional Group Comparisons
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate Quinoline 3-(4-Ethylphenyl sulfonyl), 6-methyl, 4-(piperidine-3-carboxylate) ~527.6* Sulfonyl, ester, methyl, ethyl
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Piperidine 3-(Ethoxycarbonylpropyl), 4-(methoxyimino) 300.3 Ester, imino, methoxy
Ethyl 1-(3-(4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate Isoxazolopyrimidine 3-(4-Fluorophenyl), 6-(trifluoromethyl), 4-(piperidine-3-carboxylate) 439.1 Fluorophenyl, trifluoromethyl, ester
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Pyridazine 6-Methylpyridazine, 4-(piperidine-4-carboxylate) 265.3 Methyl, ester

*Calculated based on formula C28H30N2O4S.

Key Observations :

  • The quinoline core offers planar aromaticity, contrasting with the non-aromatic piperidine derivatives (e.g., ) or smaller heterocycles like pyridazine . This may influence stacking interactions in biological targets.
Physicochemical and Analytical Data
Compound Purity (HPLC) Key NMR Shifts (δ, ppm) HRMS (Observed [M + H]+)
This compound N/A Expected: ~4.1–4.3 (ester -OCH2), 2.5–3.0 (piperidine CH2) N/A
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 84% 4.16–4.08 (ester), 3.85 (methoxyimino), 1.26 (CH3) 301.1699 (Calc. 301.1758)
Ethyl 1-(3-(4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate 97.92% 4.787 (HPLC tR), Fluorine/CF3 signals likely in <sup>19</sup>F NMR 439.1382 (Calc. 439.1388)

Insights :

  • The sulfonyl group in the target compound would deshield adjacent protons, leading to distinct <sup>1</sup>H NMR shifts compared to esters with imino or trifluoromethyl groups .
  • The trifluoromethyl group in increases molecular weight and lipophilicity, whereas the sulfonyl group may improve aqueous solubility.

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